

Application Notes and Protocols for the Extraction of 16-Methyltetracosanoyl-CoA

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Compound of Interest		
Compound Name:	16-Methyltetracosanoyl-CoA	
Cat. No.:	B15597919	Get Quote

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Introduction

16-Methyltetracosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA (VLCFA-CoA) that plays a role in lipid metabolism. Accurate quantification of specific acyl-CoAs like **16-Methyltetracosanoyl-CoA** from biological samples is crucial for understanding metabolic pathways, diagnosing and monitoring diseases, and for the development of therapeutic agents. The protocols outlined below are based on established methods for the extraction and analysis of long-chain and very-long-chain acyl-CoAs from tissues.[1][2][3] These methods are designed to ensure high recovery and reproducibility for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative data from a modified extraction protocol for long-chain acyl-CoAs from tissues are summarized below. This data can be used as a benchmark for expected recovery rates.



Parameter	Value	Reference
Extraction Recovery Rate	70-80%	[1]
Sample Size	< 100 mg	[1]
Instrumentation	HPLC with UV detection, LC-MS/MS	[1][3]
Reproducibility	High	[1]

Experimental Protocols

This section provides a detailed methodology for the extraction of **16-Methyltetracosanoyl- CoA** from tissue samples, adapted from established protocols for long-chain acyl-CoA analysis.

[1]

Materials and Reagents

- KH2PO4 buffer (100 mM, pH 4.9)
- 2-propanol
- Acetonitrile (ACN)
- · Oligonucleotide purification columns
- Glacial acetic acid
- Internal standards (e.g., a deuterated version of the analyte)
- Glass homogenizer
- Centrifuge
- HPLC system with a C18 column
- UV detector or Mass Spectrometer



Protocol: Tissue Homogenization and Extraction

- Sample Preparation: Start with a small tissue sample (less than 100 mg).[1] All procedures should be performed on ice to minimize enzymatic degradation.
- Homogenization:
 - Place the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
 - · Homogenize the tissue thoroughly.
 - Add 2-propanol to the homogenate and homogenize again.[1]
- Extraction:
 - Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.
 - Vortex the mixture vigorously.
 - Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully collect the supernatant containing the acyl-CoAs.

Protocol: Solid-Phase Purification

- Column Equilibration: Equilibrate an oligonucleotide purification column according to the manufacturer's instructions.
- Sample Loading: Load the supernatant from the extraction step onto the equilibrated column.
 The acyl-CoAs will bind to the column matrix.
- Washing: Wash the column with an appropriate buffer to remove unbound contaminants.
- Elution: Elute the bound acyl-CoAs from the column using 2-propanol.[1]

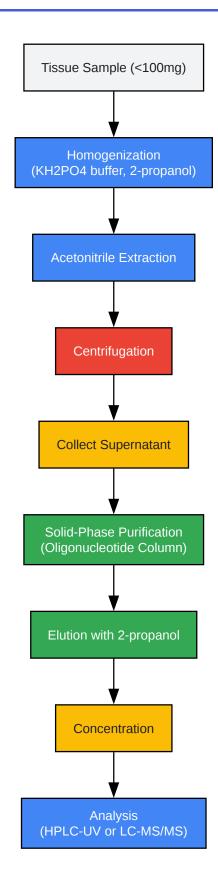
Protocol: Sample Concentration and Analysis



- Concentration: Concentrate the eluent containing the acyl-CoAs, for example, by vacuum centrifugation, to reduce the volume.
- Analysis by HPLC:
 - Reconstitute the concentrated sample in a suitable injection solvent.
 - Load the sample onto a C-18 HPLC column.[1]
 - Elute the acyl-CoAs using a binary gradient system. A typical system might consist of:
 - Solvent A: KH2PO4 (75 mM, pH 4.9)
 - Solvent B: Acetonitrile (ACN) containing 600 mM glacial acetic acid[1]
 - Monitor the eluent at 260 nm for UV detection.[1]
- Analysis by LC-MS/MS: For higher sensitivity and specificity, couple the HPLC system to a tandem mass spectrometer.[3] This allows for the identification and quantification of specific acyl-CoA species based on their mass-to-charge ratio.

Mandatory Visualization





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Caption: Workflow for the extraction and analysis of **16-Methyltetracosanoyl-CoA**.



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